molecular formula C23H26FN3O5 B2408883 Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate CAS No. 896364-75-3

Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate

Cat. No. B2408883
CAS RN: 896364-75-3
M. Wt: 443.475
InChI Key: LULRKCSUIUIZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate is a useful research compound. Its molecular formula is C23H26FN3O5 and its molecular weight is 443.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

π-Hole Tetrel Bonding Interactions

Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate is a derivative that can be analyzed for π-hole tetrel bonding interactions. These interactions are crucial in the self-assembly of dimers in the solid state, forming symmetrically equivalent O⋯π-hole tetrel bonding interactions. Such bonding interactions have been studied using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules, enhancing understanding of molecular electrostatic potential surfaces (Ahmed et al., 2020).

Synthesis and Reactivity

The compound demonstrates unique reactivity in organic synthesis. Research indicates its participation in reactions to form various derivatives. For example, its reaction with secondary amines can lead to the formation of different substituted piperazine derivatives, a process important for synthesizing novel organic compounds with potential applications in medicinal chemistry (Vasileva et al., 2018).

Crystal Structures and DFT Studies

Studies involving crystal structure determination and Density Functional Theory (DFT) calculations of similar compounds have been carried out. These studies provide insights into molecular geometry, intermolecular hydrogen bonding, and molecular electrostatic potential (MEP) surfaces. This kind of analysis is essential in understanding the molecular behavior of such compounds, which can be crucial in drug design and other applications (Ahmed et al., 2016).

Catalytic Asymmetric Hydrogenation

The compound has also been studied in the context of catalytic asymmetric hydrogenation, a key step in the synthesis of cognitive enhancers like T-588. This process highlights its potential application in the synthesis of pharmaceutical compounds, where stereochemical control is crucial (Li et al., 2011).

Biological Evaluation

This compound and its derivatives have been evaluated for biological activities such as antimicrobial properties. Such studies are fundamental in exploring new therapeutics (Al-Talib et al., 2016).

Antimalarial Activity

Derivatives of the compound have been explored for anti-malarial activity. The study of crystal structures of active compounds provides insights into the features necessary for generating biological activity, which is significant in the development of new antimalarial drugs (Cunico et al., 2009).

properties

IUPAC Name

ethyl 2-[[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O5/c1-2-30-23(29)22(28)25-14-19(16-7-8-20-21(13-16)32-15-31-20)27-11-9-26(10-12-27)18-6-4-3-5-17(18)24/h3-8,13,19H,2,9-12,14-15H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULRKCSUIUIZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.